1-methyl-N,N'-bis(3-methylphenyl)-1H-pyrazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Amidation: The final step involves the formation of the dicarboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Similar structure but different position of the carboxamide groups.
1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE: Similar structure but different position of the methyl groups.
Uniqueness
1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-bis(3-methylphenyl)pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-13-6-4-8-15(10-13)22-19(25)17-12-21-24(3)18(17)20(26)23-16-9-5-7-14(2)11-16/h4-12H,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
ZDZCGESQHBJQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.